Rocbrutinib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound has shown significant potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma . Rocbrutinib works by inhibiting the BTK enzyme, which plays a crucial role in the signaling pathways that regulate the growth and survival of B-cells.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Rocbrutinib involves multiple steps, starting with the preparation of pyrrolopyrazines and related heterocycles. These intermediates are then subjected to various chemical reactions to form the final compound . The synthetic route typically includes:

- Formation of the pyrrolopyrazine core through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final coupling reactions to attach the necessary side chains.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

- Large-scale cyclization reactions using appropriate catalysts.

- Purification of intermediates through crystallization or chromatography.

- Final product isolation and purification to meet pharmaceutical standards .

化学反应分析

Types of Reactions: Rocbrutinib undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research or therapeutic applications .

科学研究应用

Rocbrutinib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study BTK inhibition and its effects on cellular signaling pathways.

Biology: Employed in research to understand the role of BTK in B-cell development and function.

作用机制

Rocbrutinib exerts its effects by irreversibly binding to the active site of Bruton’s tyrosine kinase (BTK). This binding inhibits the enzyme’s activity, thereby blocking the downstream signaling pathways that promote B-cell growth and survival. The molecular target of this compound is the cysteine residue (C481) in the BTK active site, which forms a covalent bond with the compound . This inhibition leads to the suppression of B-cell receptor signaling and induces apoptosis in malignant B-cells.

相似化合物的比较

Rocbrutinib is compared with other BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib. While all these compounds target BTK, this compound has unique features that set it apart:

Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer side effects compared to Ibrutinib.

Zanubrutinib: Another second-generation BTK inhibitor, designed to provide deeper and more sustained BTK inhibition.

This compound’s uniqueness lies in its dual covalent and non-covalent binding mechanism, which allows it to inhibit both wild-type and mutant forms of BTK, potentially overcoming resistance seen with other BTK inhibitors .

Conclusion

This compound represents a significant advancement in the field of BTK inhibitors, offering a promising therapeutic option for patients with B-cell malignancies and other related disorders. Its unique mechanism of action and broad range of applications make it a valuable compound for scientific research and clinical development.

生物活性

Rocbrutinib, also known as LP-168, is a selective Bruton’s tyrosine kinase (BTK) inhibitor that has garnered attention for its potential therapeutic applications in various hematological malignancies, particularly in B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound functions by selectively inhibiting BTK, an essential enzyme in the B-cell receptor signaling pathway. By blocking BTK, this compound disrupts the survival and proliferation signals in malignant B-cells, leading to apoptosis. This mechanism positions this compound as a promising candidate for treating B-cell malignancies where BTK plays a critical role in disease progression.

Summary of Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in patients with relapsed or refractory B-cell malignancies. Below is a summary table of key studies:

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Common adverse effects include:

- Fatigue

- Diarrhea

- Nausea

- Increased risk of infections

The incidence and severity of these side effects are generally manageable, allowing for continued treatment in many patients.

Case Study 1: Efficacy in Relapsed/Refractory NHL

A recent case study involved a cohort of patients with relapsed/refractory NHL treated with this compound. The study reported:

- Complete Response Rate : 30%

- Partial Response Rate : 50%

- Stable Disease : 20%

These findings underscore the compound's potential as an effective treatment option for patients who have exhausted other therapies .

Case Study 2: Combination Therapy with R-CHOP

In another case study examining this compound combined with R-CHOP in newly diagnosed NHL patients, researchers noted:

- Improved overall response rates compared to historical controls receiving R-CHOP alone.

- Enhanced progression-free survival (PFS) rates were observed at a median follow-up of 12 months.

This combination therapy suggests that this compound may enhance the efficacy of established regimens for aggressive lymphomas .

Research Findings

Recent research using genome-wide CRISPR/Cas9 knockout screens has identified additional molecular targets affected by this compound treatment. These findings reveal that this compound not only inhibits BTK but may also influence other pathways involved in B-cell survival and proliferation, indicating a broader spectrum of biological activity than previously understood .

属性

CAS 编号 |

2485861-07-0 |

|---|---|

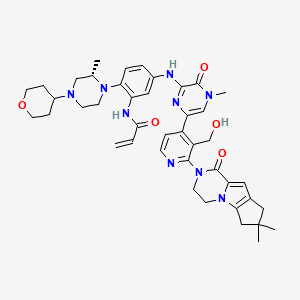

分子式 |

C42H51N9O5 |

分子量 |

761.9 g/mol |

IUPAC 名称 |

N-[5-[[6-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-4-methyl-3-oxopyrazin-2-yl]amino]-2-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C42H51N9O5/c1-6-37(53)45-32-20-28(7-8-34(32)49-14-13-48(23-26(49)2)29-10-17-56-18-11-29)44-38-41(55)47(5)24-33(46-38)30-9-12-43-39(31(30)25-52)51-16-15-50-35(40(51)54)19-27-21-42(3,4)22-36(27)50/h6-9,12,19-20,24,26,29,52H,1,10-11,13-18,21-23,25H2,2-5H3,(H,44,46)(H,45,53)/t26-/m0/s1 |

InChI 键 |

OYJVFTNYBWVQHA-SANMLTNESA-N |

手性 SMILES |

C[C@H]1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8 |

规范 SMILES |

CC1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。